molecular formula C24H27Cl3FN5O3 B1684467 Canertinib dihydrochloride CAS No. 289499-45-2

Canertinib dihydrochloride

カタログ番号 B1684467
CAS番号: 289499-45-2
分子量: 558.9 g/mol
InChIキー: JZZFDCXSFTVOJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Canertinib dihydrochloride (also known as CI-1033, PD-183805, compound 18) is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It inhibits cellular EGFR and ErbB2 autophosphorylation with IC50 of 7.4 nM and 9 nM, respectively .


Synthesis Analysis

Canertinib is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET .


Molecular Structure Analysis

The molecular formula of Canertinib dihydrochloride is C24H25ClFN5O3 . Its molecular weight is 485.938 . This compound belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .


Chemical Reactions Analysis

Canertinib is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET . Erlotinib and canertinib are heterocyclic aromatic compounds with a quinazoline moiety containing one or more amine groups .


Physical And Chemical Properties Analysis

The molecular formula of Canertinib dihydrochloride is C24H25ClFN5O3 . Its molecular weight is 485.938 . The molecular weight of Canertinib dihydrochloride is 558.86 .

科学的研究の応用

Overview of Canertinib Dihydrochloride's Mechanism of Action

Canertinib dihydrochloride is an orally available pan-erbB receptor tyrosine kinase inhibitor that effectively blocks signal transduction through all four members of the erbB family. Unlike most receptor inhibitors, it also inhibits the highly tumorigenic, constitutively activated variant of erbB-1, EGFRvIII, blocking downstream signaling through both the Ras/MAP kinase and PI-3 kinase/AKT pathways. It stands out as an irreversible inhibitor, offering prolonged suppression of erbB receptor-mediated signaling. This mechanism has shown efficacy against various human tumors in mouse xenograft models, including breast carcinomas (Dewji, 2004).

Canertinib's Effect on T-Cell Leukemia and Melanoma

Research indicates canertinib's anti-proliferative and pro-apoptotic effects in human T-cell leukemia (Jurkat) cells and malignant melanoma, acting through the inhibition of several intracellular kinases and reduction in Lck protein expression, leading to apoptosis via caspase activation (Trinks et al., 2011). Similarly, canertinib significantly inhibits growth of cultured melanoma cells in a dose-dependent manner, also inducing G(1)-phase cell cycle arrest at lower concentrations and apoptosis at higher concentrations (Djerf Severinsson et al., 2011).

Canertinib in Combination Therapies

Studies have shown that canertinib can potentiate the effects of other chemotherapeutic agents, displaying synergistic activity with cisplatin, topotecan, or gemcitabine. This underscores its potential as part of combination therapies in clinical settings for various cancer types, including non-small cell lung cancer and mammary tumors (Mcintyre, Castaǹer, & Leeson, 2005).

Potential Applications Beyond Oncology

Interestingly, canertinib has been identified as a candidate for treating COVID-19 through in silico drug discovery methods, highlighting its potential applicability beyond oncology. This discovery underscores the versatility of canertinib in potentially treating viral infections by altering gene expression profiles relevant to the infection (Taguchi & Turki, 2020).

Safety And Hazards

Canertinib dihydrochloride is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3.2ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZFDCXSFTVOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl3FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183143
Record name Canertinib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Canertinib dihydrochloride

CAS RN

289499-45-2
Record name Canertinib dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289499452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canertinib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(4-morpholinyl)propoxy]-6-quinazolinyl]-2-propenamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANERTINIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICJ93X8X90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Canertinib dihydrochloride
Reactant of Route 2
Canertinib dihydrochloride
Reactant of Route 3
Reactant of Route 3
Canertinib dihydrochloride
Reactant of Route 4
Reactant of Route 4
Canertinib dihydrochloride
Reactant of Route 5
Reactant of Route 5
Canertinib dihydrochloride
Reactant of Route 6
Reactant of Route 6
Canertinib dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。